molecular formula C23H17F3N4O2S B6008509 N-{2-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE

N-{2-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE

Cat. No.: B6008509
M. Wt: 470.5 g/mol
InChI Key: WEWVIIQKXOVEGC-UHFFFAOYSA-N
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Description

N-{2-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that features a benzimidazole moiety, a trifluoromethyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-{2-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O2S/c24-23(25,26)15-11-9-14(10-12-15)21(32)28-17-6-2-1-5-16(17)27-20(31)13-33-22-29-18-7-3-4-8-19(18)30-22/h1-12H,13H2,(H,27,31)(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWVIIQKXOVEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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